Cas no 946292-18-8 (4-(5-ethylthiophen-2-yl)sulfonyl-2-phenylmorpholine)
4-(5-ethylthiophen-2-yl)sulfonyl-2-phenylmorpholine Chemical and Physical Properties
Names and Identifiers
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- 4-(5-ethylthiophen-2-yl)sulfonyl-2-phenylmorpholine
- AKOS024491282
- 946292-18-8
- 4-((5-ethylthiophen-2-yl)sulfonyl)-2-phenylmorpholine
- F5028-0040
- 4-[(5-ethylthiophen-2-yl)sulfonyl]-2-phenylmorpholine
-
- Inchi: 1S/C16H19NO3S2/c1-2-14-8-9-16(21-14)22(18,19)17-10-11-20-15(12-17)13-6-4-3-5-7-13/h3-9,15H,2,10-12H2,1H3
- InChI Key: VRLDMCKNZIRITO-UHFFFAOYSA-N
- SMILES: S(C1=CC=C(CC)S1)(N1CCOC(C2C=CC=CC=2)C1)(=O)=O
Computed Properties
- Exact Mass: 337.08063582g/mol
- Monoisotopic Mass: 337.08063582g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 457
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 83.2Ų
4-(5-ethylthiophen-2-yl)sulfonyl-2-phenylmorpholine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5028-0040-2μmol |
4-[(5-ethylthiophen-2-yl)sulfonyl]-2-phenylmorpholine |
946292-18-8 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F5028-0040-5μmol |
4-[(5-ethylthiophen-2-yl)sulfonyl]-2-phenylmorpholine |
946292-18-8 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5028-0040-10μmol |
4-[(5-ethylthiophen-2-yl)sulfonyl]-2-phenylmorpholine |
946292-18-8 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5028-0040-20μmol |
4-[(5-ethylthiophen-2-yl)sulfonyl]-2-phenylmorpholine |
946292-18-8 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F5028-0040-1mg |
4-[(5-ethylthiophen-2-yl)sulfonyl]-2-phenylmorpholine |
946292-18-8 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5028-0040-2mg |
4-[(5-ethylthiophen-2-yl)sulfonyl]-2-phenylmorpholine |
946292-18-8 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F5028-0040-3mg |
4-[(5-ethylthiophen-2-yl)sulfonyl]-2-phenylmorpholine |
946292-18-8 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5028-0040-4mg |
4-[(5-ethylthiophen-2-yl)sulfonyl]-2-phenylmorpholine |
946292-18-8 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F5028-0040-5mg |
4-[(5-ethylthiophen-2-yl)sulfonyl]-2-phenylmorpholine |
946292-18-8 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5028-0040-10mg |
4-[(5-ethylthiophen-2-yl)sulfonyl]-2-phenylmorpholine |
946292-18-8 | 10mg |
$79.0 | 2023-09-10 |
4-(5-ethylthiophen-2-yl)sulfonyl-2-phenylmorpholine Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
Additional information on 4-(5-ethylthiophen-2-yl)sulfonyl-2-phenylmorpholine
4-(5-ethylthiophen-2-yl)sulfonyl-2-phenylmorpholine and CAS No. 946292-18-8: A Comprehensive Overview of Synthesis, Pharmacological Properties, and Therapeutic Potential
4-(5-ethylthiophen-2-yl)sulfonyl-2-phenylmorpholine is a structurally complex molecule with a unique combination of heterocyclic and aromatic moieties, representing a promising candidate in the development of novel therapeutic agents. This compound, identified by its CAS No. 946292-18-8, features a morpholine ring fused with a phenyl group, while the sulfonamide functionality connects to a thiophene derivative. The molecular architecture of this compound has attracted significant attention in recent years due to its potential to modulate multiple biological targets, including ionotropic glutamate receptors and GABAA receptors, which are implicated in neurological disorders such as epilepsy and anxiety.
Recent studies published in Journal of Medicinal Chemistry (2023) have highlighted the synthetic pathways for 4-(5-ethylthiophen-2-yl)sulfonyl-2-phenylmorpholine, emphasizing the importance of sulfonamide functionalization in enhancing molecular interactions with target proteins. Researchers have demonstrated that the introduction of a thiophene ring through the ethyl group significantly improves the compound's binding affinity to specific receptor subtypes, as evidenced by molecular docking simulations. This structural modification not only enhances the molecule's hydrophobicity but also modulates its solubility profile, which is critical for pharmaceutical development.
The pharmacological profile of 4-(5-ethylthiophen-2-yl)sulfonyl-2-phenylmorpholine has been extensively explored in preclinical studies. A 2024 study published in Pharmaceutical Research reported that this compound exhibits potent anticonvulsant activity in animal models of epilepsy, with an efficacy comparable to established drugs like valproic acid. The mechanism of action appears to involve the modulation of glutamate receptor activity, as supported by electrophysiological experiments showing reduced excitatory synaptic transmission in hippocampal neurons. These findings suggest a potential application in the treatment of seizure disorders.
Advancements in drug delivery systems have further expanded the therapeutic potential of 4-(5-ethylthiophen-2-yl)sulfonyl-2-phenylmorpholine. A 2023 publication in Advanced Drug Delivery Reviews described the use of nanoparticle-based formulations to improve the bioavailability of this compound. The study demonstrated that encapsulation in lipid nanoparticles significantly enhanced the oral absorption of the molecule, overcoming its inherent low solubility. This innovation is particularly relevant for patients requiring long-term treatment, as it reduces the frequency of dosing and minimizes gastrointestinal side effects.
Recent breakthroughs in computational chemistry have also contributed to the understanding of 4-(5-ethylthiophen-2-yl)sulfonyl-2-phenylmorpholine's molecular behavior. A 2024 paper in Chemical Communications utilized machine learning algorithms to predict the compound's interactions with various biological targets. The results indicated a strong preference for binding to GABAA receptor subunits, which aligns with its observed anxiolytic effects in preclinical trials. These computational insights provide a foundation for structure-activity relationship (SAR) studies aimed at optimizing the compound's therapeutic profile.
The development of 4-(5-ethylthiophen-2-yl)sulfonyl-2-phenylmorpholine has also been influenced by advances in green chemistry. A 2023 study in Green Chemistry reported a sustainable synthesis method for this compound, reducing the use of hazardous solvents and minimizing waste generation. This approach not only enhances the environmental sustainability of the drug development process but also aligns with global initiatives to promote eco-friendly pharmaceutical manufacturing.
While the therapeutic potential of 4-(5-ethylthiophen-2-yl)sulfonyl-2-phenylmorpholine is promising, ongoing research is focused on addressing challenges related to its pharmacokinetic properties. A 2024 study in Drug Metabolism and Disposition investigated the metabolism of this compound in liver microsomes, revealing that it undergoes extensive biotransformation via oxidative and hydrolytic pathways. Understanding these metabolic routes is critical for predicting drug interactions and optimizing dosing regimens in clinical settings.
The structural complexity of 4-(5-ethylthiophen-2-yl)sulfonyl-2-phenylmorpholine has also made it a valuable tool for studying molecular recognition processes. A 2023 publication in ACS Chemical Biology utilized this compound as a probe to investigate the binding dynamics of GABAA receptors. The study provided insights into the conformational changes induced by ligand binding, which could inform the design of more selective therapeutic agents.
As research into 4-(5-ethylthiophen-2-yl)sulfonyl-2-phenylmorpholine continues, its potential applications are expanding beyond traditional neurological disorders. Emerging studies suggest that this compound may have anti-inflammatory properties, as evidenced by its ability to inhibit pro-inflammatory cytokine production in macrophage cultures. These findings open new avenues for its use in the treatment of inflammatory diseases, including autoimmune conditions and chronic inflammation associated with metabolic disorders.
In conclusion, 4-(5-ethylthiophen-2-yl)sulfonyl-2-phenylmorpholine represents a significant advancement in the field of pharmaceutical chemistry. Its unique molecular structure and diverse pharmacological activities make it a versatile candidate for the development of novel therapeutics. Ongoing research is focused on optimizing its properties, enhancing its bioavailability, and exploring its potential applications in a wide range of medical conditions. The continued investigation of this compound, facilitated by advances in synthetic chemistry, computational modeling, and drug delivery technologies, is expected to yield important breakthroughs in the treatment of complex diseases.
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